
3-(1-Fluorocyclobutyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Fluorocyclobutyl)propan-1-ol is an organic compound that belongs to the class of primary alcohols It features a fluorinated cyclobutyl ring attached to a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Fluorocyclobutyl)propan-1-ol typically involves the fluorination of cyclobutyl derivatives followed by the introduction of a propanol group. One common method includes the reaction of cyclobutyl bromide with a fluorinating agent such as silver fluoride (AgF) to produce 1-fluorocyclobutane. This intermediate is then subjected to a Grignard reaction with propanal to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3-(1-Fluorocyclobutyl)propan-1-ol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form corresponding alkanes using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom in the cyclobutyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate (K2Cr2O7) is commonly used for oxidizing the primary alcohol group.
Reduction: Lithium aluminum hydride (LiAlH4) is used for reducing the compound to alkanes.
Substitution: Nucleophiles such as sodium azide (NaN3) can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alkanes.
Substitution: Various substituted cyclobutyl derivatives.
Scientific Research Applications
3-(1-Fluorocyclobutyl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s fluorinated cyclobutyl ring is of interest in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1-Fluorocyclobutyl)propan-1-ol involves its interaction with specific molecular targets. The fluorinated cyclobutyl ring can interact with enzymes and receptors, potentially altering their activity. The primary alcohol group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Fluoropropan-1-ol: Similar structure but lacks the cyclobutyl ring.
Cyclobutanol: Contains a cyclobutyl ring but lacks the fluorine atom and propanol chain.
Uniqueness
3-(1-Fluorocyclobutyl)propan-1-ol is unique due to the presence of both a fluorinated cyclobutyl ring and a propanol chain. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C7H13FO |
|---|---|
Molecular Weight |
132.18 g/mol |
IUPAC Name |
3-(1-fluorocyclobutyl)propan-1-ol |
InChI |
InChI=1S/C7H13FO/c8-7(3-1-4-7)5-2-6-9/h9H,1-6H2 |
InChI Key |
XZHQBUHTFNVBIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CCCO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(2-Heptyl-1,3-dioxolan-2-yl)ethyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B12087045.png)
![6-hydroxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12087050.png)

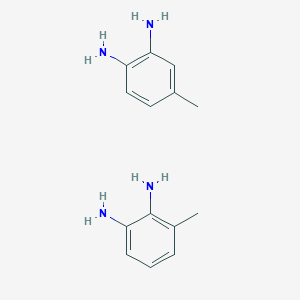


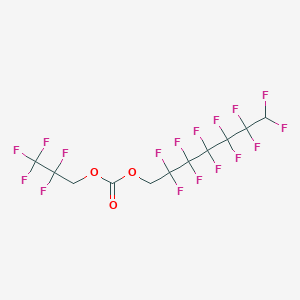
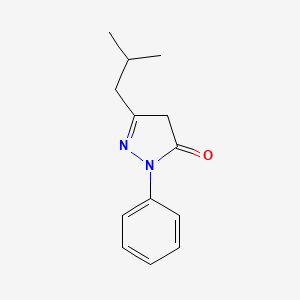
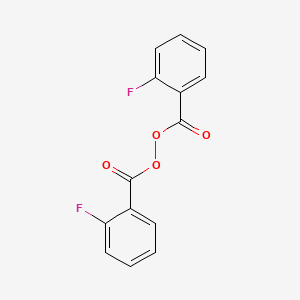
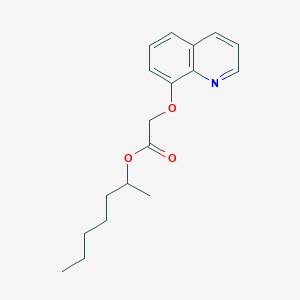
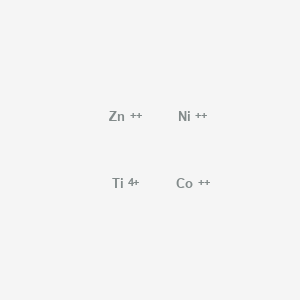


![3-{[1-(2-Methylpropyl)-1H-pyrazol-4-yl]oxy}propan-1-amine](/img/structure/B12087143.png)
